molecular formula C42H54N4O5S2 B2954145 (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum) CAS No. 2102316-91-4

(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum)

Cat. No. B2954145
CAS RN: 2102316-91-4
M. Wt: 759.04
InChI Key: PHCBOQYGQGLYIL-UHFFFAOYSA-N
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Description

(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum) is a useful research compound. Its molecular formula is C42H54N4O5S2 and its molecular weight is 759.04. The purity is usually 95%.
BenchChem offers high-quality (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Properties

  • New Zirconium Complexes : A study described the synthesis of new zirconium complexes supported by N-heterocyclic carbene (NHC) ligands, which were assessed for their hydroamination catalytic properties. This research suggests potential applications in catalysis, particularly for hydroamination reactions, which are relevant in the synthesis of amines (Barroso et al., 2014).

Structural Characterization and Reactivity

  • Sodium and Ytterbium Complexes : The synthesis, reactivity, and structural characterization of sodium and ytterbium complexes containing new imidazolidine-bridged bis(phenolato) ligands were explored, highlighting the versatility of these ligands in coordination chemistry and potential applications in material science (Xu et al., 2007).

Supramolecular Chemistry

  • Tetrachlorozincate(II) Salt Study : A study on a tetra­chloro­zincate(II) salt of a structurally related compound showcased the formation of a three-dimensional supramolecular network, suggesting implications for the design of new materials with specific structural and functional properties (Xu et al., 2005).

Material Science and Polymer Chemistry

  • Ti Complexes for Material Science : Research on titanium complexes using a related phenolic compound as a ligand discussed the formation of structures with potential applications in material science, specifically in the development of new materials with unique electronic or catalytic properties (Glaser et al., 2004).

Antioxidant and Antiwear Properties

  • Imidazolium Ionic Liquids : A study investigated imidazolium-based ionic liquids with sterically hindered phenol groups for their antiwear and antioxidant properties in poly(ethylene glycol), highlighting the potential of such compounds in enhancing the performance of lubricants (Cai et al., 2010).

properties

IUPAC Name

4-tert-butyl-2,6-bis[1-(2,4,6-trimethylphenyl)sulfonyl-3a,4,5,6,7,7a-hexahydrobenzimidazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54N4O5S2/c1-24-18-26(3)38(27(4)19-24)52(48,49)45-35-16-12-10-14-33(35)43-40(45)31-22-30(42(7,8)9)23-32(37(31)47)41-44-34-15-11-13-17-36(34)46(41)53(50,51)39-28(5)20-25(2)21-29(39)6/h18-23,33-36,47H,10-17H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCBOQYGQGLYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3CCCCC3N=C2C4=CC(=CC(=C4O)C5=NC6CCCCC6N5S(=O)(=O)C7=C(C=C(C=C7C)C)C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

759.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2102316-91-4
Record name (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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